Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate
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Overview
Description
Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with a variety of lipophilic amino acids .
Biochemical Pathways
Similar compounds have been involved in suzuki-miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Result of Action
Similar compounds have shown prominent analgesic activity in in vivo experiments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl alcohol and 2-chloroquinoline-4-carboxylic acid.
Etherification: The 4-chlorobenzyl alcohol undergoes etherification with 2-chloroquinoline-4-carboxylic acid in the presence of a base such as potassium carbonate (K₂CO₃) and a suitable solvent like dimethylformamide (DMF).
Esterification: The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid (H₂SO₄) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the quinoline compound.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
4-Chloroquinoline-2-carboxylic acid: A precursor in the synthesis of Methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate.
Methyl 4-methoxyquinoline-2-carboxylate: A structurally similar compound with a methoxy group instead of a chlorophenyl group.
Quinoline-2-carboxylic acid derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
This compound is unique due to the presence of the 4-chlorophenyl group, which imparts specific biological activities and chemical properties. This structural feature distinguishes it from other quinoline derivatives and contributes to its potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-[(4-chlorophenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c1-22-18(21)16-10-17(14-4-2-3-5-15(14)20-16)23-11-12-6-8-13(19)9-7-12/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTRWJYOZGHGLSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)OCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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